7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18023241
InChI: InChI=1S/C10H12BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h5-6,12H,2-4H2,1H3
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC18023241

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name 7-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C10H12BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h5-6,12H,2-4H2,1H3
Standard InChI Key LNDSCWKUFKXPFT-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC2=C1CCCN2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline belongs to the tetrahydroquinoline family, featuring a partially saturated bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key substituents include:

  • Bromine at C7: Introduces steric bulk and modulates electronic properties via inductive effects.

  • Methoxy group at C5: Enhances solubility through polar interactions and influences regioselectivity in further derivatization .

The molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 258.11 g/mol (calculated from analogous structures ).

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₂BrNODerived from
Molecular Weight258.11 g/molCalculated
Substituents7-Br, 5-OCH₃Contextual
SaturationPartially saturated (1,2,3,4)Core structure

Synthesis and Reaction Pathways

Bromination of Methoxy-Substituted Tetrahydroquinolines

While no direct synthesis of 7-bromo-5-methoxy-tetrahydroquinoline is documented, analogous bromination strategies for tetrahydroquinolines provide a plausible route. For example, 7-nitro-1,2,3,4-tetrahydroquinoline undergoes bromination at C5 using bromine in concentrated sulfuric acid at low temperatures (-5°C to 5°C) . Adapting this method:

  • Substrate Preparation: 5-Methoxy-1,2,3,4-tetrahydroquinoline (hypothetical precursor) could be synthesized via methoxylation of tetrahydroquinoline using methylating agents.

  • Bromination: Electrophilic aromatic bromination at C7, driven by the activating methoxy group at C5, which directs electrophiles to para positions .

Table 2: Hypothetical Bromination Conditions

ParameterValueBasis
SolventConcentrated H₂SO₄Adapted from
Temperature-5°C → 5°C (stepwise)
Bromine Equivalents1.35 mol (excess)
Reaction Time17 hours

Dehydrogenation to Quinoline Derivatives

The saturated 1,2,3,4-tetrahydroquinoline core can be dehydrogenated to yield fully aromatic quinolines. For instance, 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline reacts with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to form 5-bromo-7-nitroquinoline . Applying this to 7-bromo-5-methoxy-tetrahydroquinoline would likely require similar conditions:

  • Solvent: Dichloromethane

  • Reagent: DDQ (1.5 equivalents)

  • Time: 1.5 hours at room temperature .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Analogous brominated tetrahydroquinolines (e.g., 5-bromo-7-nitro derivatives) decompose above 200°C .

  • Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) compared to non-substituted tetrahydroquinolines .

Table 3: Predicted Solubility Profile

SolventSolubility (mg/mL)Rationale
Dichloromethane>50High affinity for halogens
Ethanol10–20Moderate polarity match
Water<1Low polarity of core structure

Applications in Organic Synthesis

Building Block for Pharmaceuticals

Tetrahydroquinolines serve as intermediates in drug discovery. For example:

  • Antimalarial Agents: Chloroquine analogs often feature halogenated quinoline cores .

  • Kinase Inhibitors: The methoxy group can engage in hydrogen bonding with target proteins .

Materials Science

Bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers for optoelectronics .

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